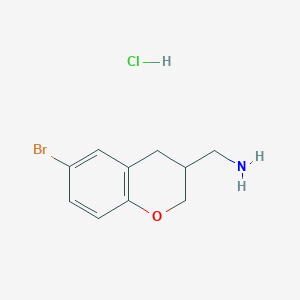

(6-Bromochroman-3-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(6-bromo-3,4-dihydro-2H-chromen-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10;/h1-2,4,7H,3,5-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRZYSMIVKWKHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(6-Bromochroman-3-yl)methanamine hydrochloride is a chemical compound with notable potential in medicinal chemistry, particularly as a precursor in the synthesis of β-adrenergic blockers. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClNO, with a molecular weight of 278.57 g/mol. The compound features a chroman backbone, substituted with a bromine atom at the 6-position and an amine group at the 3-position. This structural configuration enhances its solubility and reactivity, making it suitable for various research applications.

Precursor for β-Adrenergic Blockers

This compound serves as a crucial intermediate in the synthesis of β-adrenergic blockers, which are widely used in treating cardiovascular diseases. These blockers function by inhibiting adrenergic receptors, thereby reducing heart rate and blood pressure. The compound's ability to selectively target specific adrenergic receptor subtypes is essential for developing drugs with fewer side effects.

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective properties. This potential makes it an interesting candidate for research in neuropharmacology, where compounds that can protect neuronal cells from damage are highly sought after.

The biological effects of this compound are primarily mediated through its interaction with adrenergic receptors. By binding to these receptors, the compound can modulate various physiological responses. Its selectivity towards certain receptor subtypes could lead to innovative therapeutic applications, particularly in conditions requiring precise adrenergic modulation.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds to highlight their unique properties and potential applications:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (6-Bromo-2,2-dimethylchroman-4-yl)methanamine | Dimethyl substitution at the 2-position | Enhanced lipophilicity; potential for different receptor interactions |

| (6-Bromochroman-3-yl)methanamine | Simple chroman structure with an amine group | Key intermediate for β-blockers; significant biological activity |

| N-(6-Bromo-4-oxochroman-3-yl)acetamide | Acetamide derivative of bromochroman | Different biological profile; potential anti-inflammatory properties |

This comparison illustrates how variations in substitution patterns can lead to diverse biological activities and applications in medicinal chemistry.

Synthesis Methods

Several synthesis methods have been explored for producing this compound:

- Nucleophilic Substitution Reactions : Utilizing brominated chroman derivatives.

- Reductive Amination : Involving the reaction of chroman carbonyls with amines under reducing conditions.

These methodologies highlight the compound's versatility in synthetic organic chemistry and its potential for further exploration in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chroman-Based Analogs

(6-Methoxychroman-3-yl)methanamine Hydrochloride (CAS: 1187929-03-8)

- Structural Difference : Substitution of bromine with a methoxy group at the 6-position.

- Impact: The methoxy group increases electron density on the chroman ring, altering reactivity (e.g., reduced electrophilicity compared to bromine).

| Parameter | (6-Bromochroman-3-yl)methanamine HCl | (6-Methoxychroman-3-yl)methanamine HCl |

|---|---|---|

| Molecular Formula | C₁₀H₁₂BrNO·HCl | C₁₁H₁₅NO₂·HCl |

| Molecular Weight | ~291.58 g/mol | ~261.70 g/mol |

| CAS RN | 757956-65-3 | 1187929-03-8 |

| Substituent Position | 6-Bromo | 6-Methoxy |

| Application | Drug intermediate | Discontinued (Lab use only) |

Indole and Thiazole Derivatives

2-(6-Bromo-1H-indol-3-yl)ethanamine Hydrochloride (CAS: 108061-77-4)

- Structural Difference : Replaces chroman with an indole ring and extends the amine side chain.

- Higher molar mass (275.57 g/mol) and altered solubility profile due to the indole core .

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS: 690632-35-0)

- Structural Difference : Thiazole ring with a 4-chlorophenyl substituent instead of chroman.

| Parameter | (6-Bromochroman-3-yl)methanamine HCl | 2-(6-Bromo-1H-indol-3-yl)ethanamine HCl | [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl |

|---|---|---|---|

| Core Structure | Chroman | Indole | Thiazole |

| Molecular Weight | ~291.58 g/mol | 275.57 g/mol | 261.17 g/mol |

| CAS RN | 757956-65-3 | 108061-77-4 | 690632-35-0 |

| Key Substituent | 6-Bromo | 6-Bromo (indole) | 4-Chlorophenyl |

| Therapeutic Potential | Antioxidant/CNS targets | Serotonin modulation | Antimicrobial/Neuroprotective |

Comparison with Functional Analogs

Diphenhydramine Hydrochloride (CAS: 147-24-0)

- Structural Difference: Ethanolamine derivative with a diphenylmethoxy group.

- Functional Contrast :

Key Research Findings

- Reactivity : The bromine atom in (6-Bromochroman-3-yl)methanamine HCl enables Suzuki-Miyaura cross-coupling, a feature absent in methoxy or chlorine-substituted analogs .

- Bioactivity : Indole derivatives show stronger affinity for neurological targets, while chroman-based compounds prioritize antioxidative pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Bromochroman-3-yl)methanamine hydrochloride, and what are their critical parameters?

- Answer: The compound is synthesized via bromination of chroman derivatives followed by amination. Key parameters include:

- Bromination: Use of N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to minimize side reactions.

- Amination: Reductive amination with sodium cyanoborohydride in methanol, requiring pH control (6.5–7.5) to optimize yield .

- Scale-up: Continuous flow reactors improve reaction homogeneity and reduce byproduct formation in industrial settings .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer: Standard protocols include:

- 1H/13C NMR: Confirm regioselective bromination (C-6 position) and amine proton integration.

- HPLC: Assess purity (>95% by area normalization) using a C18 column with acetonitrile/water (0.1% TFA) mobile phase .

- Mass Spectrometry (ESI-MS): Verify molecular weight (theoretical: ~264.5 g/mol) and isotopic pattern matching for bromine .

Q. What solvents and conditions are optimal for handling and storing this compound to ensure stability?

- Answer:

- Solubility: The hydrochloride salt is water-soluble (≥10 mg/mL in PBS, pH 7.4), making it suitable for biological assays .

- Storage: Store desiccated at -20°C under nitrogen to prevent hydrolysis of the amine group or oxidation of the chroman ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity in the synthesis of this compound?

- Answer:

- Chiral Catalysis: Use (R)-BINAP-Pd complexes during amination to induce stereoselectivity, achieving >90% ee .

- Kinetic Resolution: Monitor reaction progress via chiral HPLC (Chiralpak IA column) and isolate enantiomers using preparative SFC .

- Temperature Control: Lower temperatures (-20°C) reduce racemization during amination steps .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Answer:

- DFT Calculations: Model electrophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) to predict reactivity at C-6 vs. C-8 positions.

- Molecular Dynamics: Simulate interactions with palladium catalysts (e.g., Pd(PPh3)4) to optimize ligand selection .

- Validation: Compare computational predictions with experimental XPS/XRD data on reaction intermediates .

Q. How should researchers address contradictions in biological activity data observed across different assay systems?

- Answer:

- Orthogonal Assays: Validate receptor binding (e.g., GPCRs) using both SPR (surface plasmon resonance) and fluorescence polarization to rule out false positives .

- Control Variables: Account for assay-specific factors (e.g., DMSO tolerance ≤0.1% in cell-based assays) .

- In Vivo Correlation: Test dose-response curves in zebrafish models to confirm pharmacokinetic relevance of in vitro findings .

Methodological Notes

- Data Contradiction Analysis: When conflicting results arise (e.g., IC50 variations), use Hill slope analysis to assess cooperative binding and rule out assay interference .

- Structural Analogues: Compare with (6-Bromopyridin-2-yl)methanamine hydrochloride to identify scaffold-specific bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.